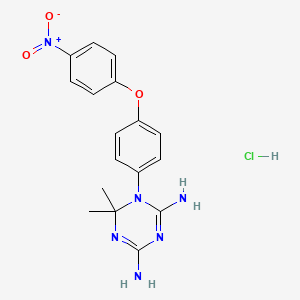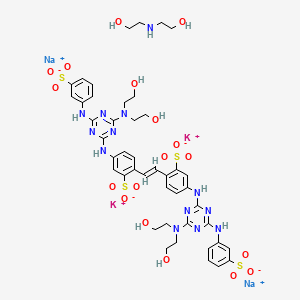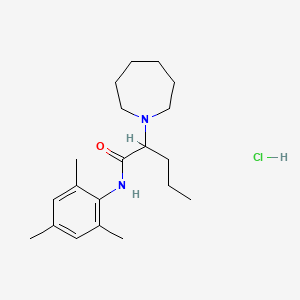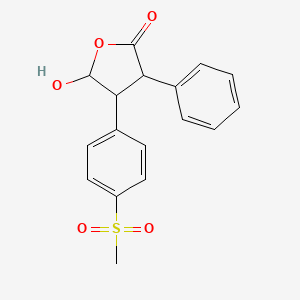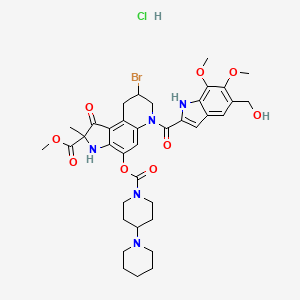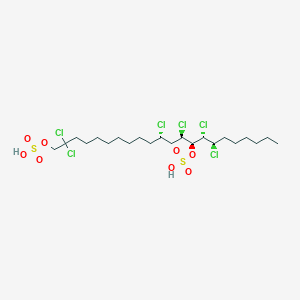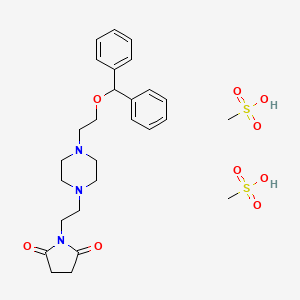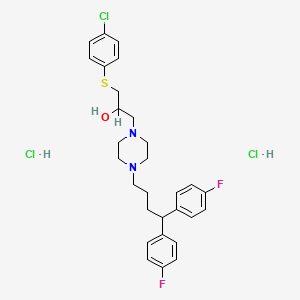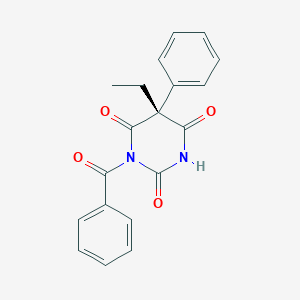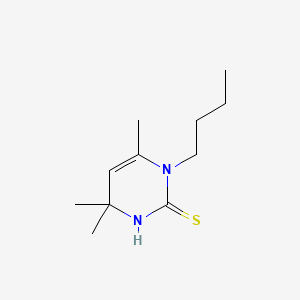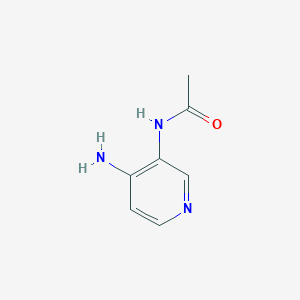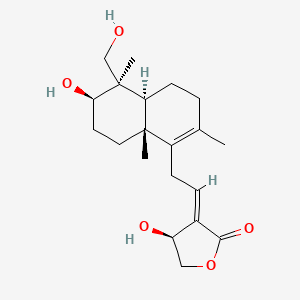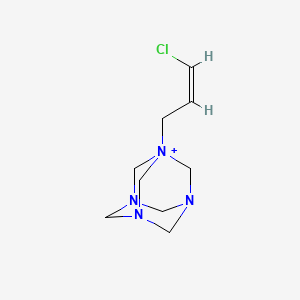
Chloroallyl methenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloroalilmetenamina, también conocida como cloruro de hexametilenotetramina cloroalil, es una sal de amonio cuaternario. Es ampliamente utilizada como tensioactivo y conservante en diversas aplicaciones industriales y cosméticas debido a sus propiedades antimicrobianas. El compuesto es conocido por su capacidad de liberar formaldehído, que actúa como agente biocida .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La cloroalilmetenamina se puede sintetizar tratando la hexametilenotetramina con 1,3-dicloropropeno. Esta reacción típicamente produce una mezcla de isómeros cis y trans . Las condiciones de reacción a menudo implican temperaturas controladas y el uso de disolventes para facilitar la reacción.
Métodos de producción industrial: En entornos industriales, la producción de cloroalilmetenamina implica reactores a gran escala donde la hexametilenotetramina y el 1,3-dicloropropeno se combinan bajo condiciones específicas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la destilación y la cristalización para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: La cloroalilmetenamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El grupo cloro en la cloroalilmetenamina puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos .
Aplicaciones Científicas De Investigación
La cloroalilmetenamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como estabilizador en diversas formulaciones químicas.
Biología: Estudiado por sus propiedades antimicrobianas y sus efectos en los sistemas biológicos.
Industria: Empleado como conservante en cosméticos, adhesivos y recubrimientos debido a sus propiedades biocidas.
Mecanismo De Acción
El principal mecanismo de acción de la cloroalilmetenamina implica la liberación lenta de formaldehído, que es altamente bactericida. En un entorno ácido, la cloroalilmetenamina se hidroliza para liberar formaldehído, que luego ejerce sus efectos antimicrobianos desnaturalizando proteínas y ácidos nucleicos en las células microbianas .
Compuestos similares:
Methenamina: Un compuesto orgánico heterocíclico utilizado como antiséptico urinario.
Quaternium-15: Otro compuesto de amonio cuaternario con propiedades antimicrobianas similares.
Singularidad: La cloroalilmetenamina es única debido a su estructura específica, que permite la liberación controlada de formaldehído. Esta propiedad la hace particularmente eficaz como conservante y agente antimicrobiano en diversas aplicaciones .
Comparación Con Compuestos Similares
Methenamine: A heterocyclic organic compound used as a urinary antiseptic.
Quaternium-15: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness: Chloroallyl methenamine is unique due to its specific structure, which allows for the controlled release of formaldehyde. This property makes it particularly effective as a preservative and antimicrobial agent in various applications .
Propiedades
Número CAS |
56060-15-2 |
|---|---|
Fórmula molecular |
C9H16ClN4+ |
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1- |
Clave InChI |
LDLCEGCJYSDJLX-UPHRSURJSA-N |
SMILES isomérico |
C1N2CN3CN1C[N+](C2)(C3)C/C=C\Cl |
SMILES canónico |
C1N2CN3CN1C[N+](C2)(C3)CC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



